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Cyclobutyl(o-tolyl)methanamine

Cat. No.: B15217114
M. Wt: 175.27 g/mol
InChI Key: BHQDGIHEQMHKHJ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Amine Chemistry

Amines, organic compounds containing a nitrogen atom bonded to carbon atoms, are fundamental to a vast array of chemical and biological processes. ijrpr.com Substituted amines, where one or more hydrogen atoms on the ammonia (B1221849) molecule are replaced by organic groups, form a diverse class of compounds with wide-ranging applications.

Methanamine, the simplest primary amine, serves as a foundational structure for a multitude of more complex derivatives. ontosight.aiontosight.ai These derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. ijrpr.comontosight.ai The versatility of the methanamine core allows for the introduction of various functional groups, leading to a vast chemical space for exploration. The synthesis of these derivatives often involves sophisticated methods like reductive amination, nucleophilic substitution, and, more recently, transition metal-catalyzed reactions. ijrpr.comgoogle.com

The Cyclobutyl Moiety: The four-membered cyclobutyl ring is notable for its significant ring strain, which can lead to unique reactivity, including a susceptibility to ring-opening reactions. fiveable.me This strained nature, however, also imparts a degree of conformational rigidity. In medicinal chemistry, the cyclobutyl group is increasingly utilized to improve metabolic stability, act as a hydrophobic pocket filler, and provide a three-dimensional structure that can influence biological activity. nih.govru.nlnih.gov Its puckered conformation can also be exploited to orient other functional groups in a specific spatial arrangement. nih.govnih.gov

The o-Tolyl Moiety: The tolyl group is an aryl group derived from toluene. In the case of the ortho isomer (o-tolyl), a methyl group is positioned on the carbon atom adjacent to the point of attachment to the rest of the molecule. wikipedia.org This ortho-substitution introduces steric hindrance around the attachment point, which can influence the molecule's reactivity and conformational preferences. The methyl group, being electron-donating, can also subtly affect the electronic properties of the aromatic ring. wikipedia.org

Current Research Landscape and Academic Relevance

While specific research on Cyclobutyl(o-tolyl)methanamine is not widespread, the investigation of analogous compounds provides a clear indication of its potential academic and industrial relevance.

Research into complex amines is a vibrant field. ijrpr.com Scientists are actively exploring new synthetic methodologies to create sterically hindered and structurally diverse amines, as these are often challenging to synthesize using traditional methods. acs.org The development of catalysts for the selective synthesis of specific amine isomers is a significant area of focus. chemrxiv.org Furthermore, compounds containing cyclobutane (B1203170) rings are being investigated for their potential in drug discovery, with several marketed drugs already incorporating this moiety. lifechemicals.com The synthesis and biological evaluation of various substituted N-benzhydrylpiperidin-4-amine derivatives, which share some structural similarities, have been reported, with some showing antimicrobial activity. researchgate.net

Given its structure, this compound holds promise in several key applications:

Synthetic Intermediate: The amine functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. ijrpr.com It could be a precursor to various pharmaceuticals or fine chemicals.

Chiral Auxiliary: If synthesized in an enantiomerically pure form, this compound could serve as a chiral auxiliary. Chiral amines are instrumental in asymmetric synthesis, helping to control the stereochemical outcome of a reaction. nih.govsigmaaldrich.com The steric bulk of the cyclobutyl and o-tolyl groups could provide excellent stereochemical control in reactions involving the amine. The demand for enantiomerically pure amines in the life sciences continues to drive the development of new synthetic methods. nih.govacs.org

Challenges and Opportunities in the Study of Complex Amines

The synthesis and study of complex amines like this compound present both challenges and opportunities.

Challenges:

Synthesis: The efficient and selective synthesis of sterically hindered amines can be difficult, often requiring specialized reagents and reaction conditions. ijrpr.comacs.org Overalkylation and other side reactions are common problems in traditional amine synthesis. acs.org

Stereocontrol: Achieving high levels of stereocontrol in the synthesis of chiral amines is a persistent challenge. ijrpr.com

Characterization: The complex structure may require sophisticated analytical techniques for full characterization.

Opportunities:

Novel Reactivity: The unique combination of steric and electronic features may lead to novel and useful chemical reactivity.

Drug Discovery: The compound could serve as a scaffold for the development of new therapeutic agents, leveraging the beneficial properties of the cyclobutyl moiety. nih.govru.nlnih.gov

Catalysis: As a ligand for transition metal catalysts, it could influence the selectivity and efficiency of catalytic reactions.

Table 1: Properties of Constituent Moieties

Moiety Key Structural Features Potential Influence on the Molecule
Methanamine Core Primary amine attached to a methylene (B1212753) group. Provides a reactive site for further functionalization and acts as a key building block. ijrpr.comontosight.ai
Cyclobutyl Group Four-membered carbocyclic ring with significant ring strain. Imparts conformational rigidity, potential for unique reactivity, and can improve metabolic stability. fiveable.menih.gov
o-Tolyl Group Aromatic ring with a methyl group at the ortho position. Introduces steric hindrance, influences electronic properties, and provides a hydrophobic region. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B15217114 Cyclobutyl(o-tolyl)methanamine

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

cyclobutyl-(2-methylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10,12H,4,6-7,13H2,1H3

InChI Key

BHQDGIHEQMHKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2CCC2)N

Origin of Product

United States

Chemical Reactivity and Transformational Studies of Cyclobutyl O Tolyl Methanamine

Derivatization and Functionalization Reactions of the Amine Moiety

The primary amine group in cyclobutyl(o-tolyl)methanamine serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation for Protecting Group Introduction or Amide Formation

The nucleophilic nitrogen atom of this compound readily reacts with acylating and sulfonylating agents. These reactions are fundamental for the introduction of protecting groups or the synthesis of amide and sulfonamide derivatives, which are prevalent motifs in pharmacologically active compounds.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base affords the corresponding N-acylated products. This transformation is crucial for protecting the amine functionality during subsequent synthetic steps or for directly generating amide-containing target molecules.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in a basic medium yields sulfonamides. The resulting sulfonamide linkage is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, properties that are often exploited in drug design.

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Reaction Type
Acetyl Chloride N-(cyclobutyl(o-tolyl)methyl)acetamide Acylation
p-Toluenesulfonyl Chloride N-(cyclobutyl(o-tolyl)methyl)-4-methylbenzenesulfonamide Sulfonylation

Alkylation Reactions to Form Secondary and Tertiary Amines

The amine group can undergo N-alkylation to produce secondary and tertiary amines. These reactions typically involve the use of alkyl halides or other alkylating agents. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. The synthesis of tertiary amines is of particular interest as this moiety is a common feature in many bioactive molecules. mdpi.com

Acid-promoted alkylation using agents like O-cyclopropylmethyl and O-cyclobutyl trichloroacetimidates can lead to the formation of ethers with cyclopropylmethyl, cyclobutyl, and homoallyl residues due to rearrangements of the carbocation intermediates. arkat-usa.orgresearchgate.net

Formation of Imines and Schiff Bases

Primary amines, such as this compound, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orgyoutube.comlibretexts.org This reversible reaction involves the elimination of a water molecule. libretexts.orgyoutube.com The stability of the resulting C=N double bond can be influenced by conjugation with aromatic systems. youtube.com

The formation of imines is pH-dependent, with the optimal rate typically observed around a pH of 5. libretexts.orglibretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl intermediate for water elimination, while at lower pH, the amine becomes protonated and non-nucleophilic. libretexts.orglibretexts.org These imines can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.orgmasterorganicchemistry.com

Reactions Involving the Cyclobutyl Ring System

The cyclobutyl ring in this compound is characterized by significant ring strain, which influences its reactivity and predisposes it to undergo reactions that relieve this strain.

Strain-Release Reactivity and Rearrangements

The inherent strain in the four-membered ring makes it susceptible to reactions that lead to more stable five- or six-membered rings. Carbocationic intermediates generated at the carbon adjacent to the cyclobutyl ring can trigger rearrangements. stackexchange.com Solvolysis of cyclobutyl derivatives often leads to products similar to those from corresponding cyclopropylmethyl systems, suggesting the intermediacy of a cyclopropylmethyl-cyclobutyl-homoallyl cation. arkat-usa.org

Ring-Opening and Ring-Expansion Reactions

Under certain conditions, the cyclobutyl ring can undergo cleavage or expansion. Ring expansion is a common pathway to alleviate ring strain, often proceeding through a carbocationic intermediate. stackexchange.comugent.be For instance, heating tertiary alcohols derived from cyclobutenimines can lead to ring enlargement to form various aromatic and heterocyclic systems. scispace.com The choice between ring expansion of a cyclobutyl versus a cyclopropyl (B3062369) group when both are present can depend on the relative strain relief, with the three-membered ring often being more prone to expansion. stackexchange.com

Reactivity of the o-Tolyl Group

The reactivity of the o-tolyl group in this compound is predominantly dictated by the electronic and steric interplay between the methyl group and the cyclobutylmethanamine (B1581762) substituent on the aromatic ring. These substituents influence the electron density distribution and accessibility of the various positions on the benzene (B151609) ring, thereby governing its susceptibility to different chemical transformations.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the orientation of incoming electrophiles is directed by the substituents already present on the ring. total-synthesis.commasterorganicchemistry.com In the case of the o-tolyl group of this compound, both the methyl group and the cyclobutylmethanamine substituent are activating groups, meaning they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com

The methyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions relative to itself. The cyclobutylmethanamine substituent, specifically the nitrogen atom's lone pair, can also donate electron density to the ring, further enhancing its reactivity. The directing effects of these two groups are combined. The positions ortho and para to the methyl group are C3, C5, and C6. The positions ortho and para to the cyclobutylmethanamine group are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by both substituents. Steric hindrance from the bulky cyclobutyl group might disfavor substitution at the C3 position to some extent, potentially leading to a preference for the C5 position.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

A summary of expected electrophilic aromatic substitution reactions on the o-tolyl group of this compound is presented below:

ReactionReagentsExpected Major Products
Nitration HNO₃, H₂SO₄5-Nitro-2-methyl-1-(cyclobutyl(o-tolyl)methyl)benzene
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃5-Bromo-2-methyl-1-(cyclobutyl(o-tolyl)methyl)benzene or 5-Chloro-2-methyl-1-(cyclobutyl(o-tolyl)methyl)benzene
Friedel-Crafts Acylation RCOCl, AlCl₃5-Acyl-2-methyl-1-(cyclobutyl(o-tolyl)methyl)benzene
Friedel-Crafts Alkylation RCl, AlCl₃5-Alkyl-2-methyl-1-(cyclobutyl(o-tolyl)methyl)benzene

Note: The product distribution can be influenced by reaction conditions and the specific electrophile used.

The o-tolyl group in this compound possesses two key sites for oxidation and reduction reactions: the aromatic ring and the benzylic methyl group.

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This transformation would yield 2-((cyclobutyl(methyl)amino)methyl)benzoic acid. Milder oxidizing agents might lead to the formation of an aldehyde or alcohol.

The aromatic ring itself is generally resistant to reduction under standard conditions due to its inherent stability. However, under forcing conditions, such as high-pressure hydrogenation with a suitable catalyst (e.g., Rhodium on carbon), the aromatic ring can be reduced to a cyclohexane (B81311) ring. Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, offers a method for partial reduction of the aromatic ring, yielding a non-conjugated diene. The electron-donating nature of the substituents on the ring in this compound would influence the regioselectivity of the Birch reduction.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations and for the rational design of new synthetic routes.

The elucidation of reaction pathways for transformations involving this compound would rely on a combination of experimental techniques and computational studies. For instance, in electrophilic aromatic substitution, the formation of the sigma complex intermediate is a key step. masterorganicchemistry.com The stability of the possible isomeric sigma complexes determines the regioselectivity of the reaction. For this compound, the intermediates leading to substitution at the C3 and C5 positions are expected to be the most stable due to the combined electron-donating effects of the methyl and cyclobutylmethanamine groups.

In reactions involving the amine functionality, such as N-alkylation or N-acylation, the reaction pathway would proceed through a nucleophilic attack of the nitrogen atom on an electrophilic carbon. The presence of the bulky cyclobutyl and o-tolyl groups could sterically hinder this approach, potentially requiring more forcing reaction conditions.

Transition state theory provides a framework for understanding the rates of chemical reactions. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. harvard.edu For electrophilic aromatic substitution on this compound, computational modeling could be employed to calculate the energies of the transition states leading to the different possible substitution products. youtube.com The transition state with the lowest energy would correspond to the major product.

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and temperature, can provide valuable insights into the reaction mechanism. iosrjournals.orgnih.gov For example, determining the rate law for a particular transformation of this compound would help to identify the rate-determining step of the reaction. A kinetic isotope effect study, where a hydrogen atom at a specific position is replaced by deuterium, could further clarify the mechanism, for instance, by indicating whether a C-H bond is broken in the rate-determining step. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of Cyclobutyl O Tolyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule and for probing its three-dimensional structure and dynamics. For Cyclobutyl(o-tolyl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments would provide a wealth of information.

Advanced 1H and 13C NMR Techniques (e.g., NOESY, COSY, HSQC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the o-tolyl group, the methine proton, the protons of the cyclobutyl ring, and the amine proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-7.4 ppm. The methyl protons on the tolyl group would give a singlet around δ 2.3 ppm. The methine proton, being adjacent to both the aromatic ring and the cyclobutyl group, would likely resonate as a multiplet. The cyclobutyl protons would present as a series of complex multiplets in the aliphatic region (δ 1.5-2.5 ppm) due to their diastereotopic nature and complex coupling patterns arising from the puckered ring structure. The amine proton (N-H) would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the o-tolyl group would show characteristic signals between δ 120-145 ppm, with the methyl-bearing carbon and the carbon attached to the methine group having distinct chemical shifts. The methyl carbon would appear around δ 20 ppm. The methine carbon would be expected in the range of δ 50-60 ppm. The carbons of the cyclobutyl ring would resonate in the aliphatic region, typically between δ 15-40 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling networks within the molecule. It would be crucial for tracing the connectivity of the protons on the cyclobutyl ring and for confirming the coupling between the methine proton and the adjacent cyclobutyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, it could be used to determine the relative stereochemistry and preferred conformation of the molecule by observing NOEs between the methine proton and specific protons on the cyclobutyl and o-tolyl groups.

Hypothetical ¹H and ¹³C NMR Data Table:

Atom PositionHypothetical ¹H Chemical Shift (δ ppm)Hypothetical ¹³C Chemical Shift (δ ppm)
Aromatic CH (4H)7.0 - 7.4 (m)125.0 - 130.0
Aromatic C-CH₃-135.0
Aromatic C-CH-140.0
Ar-CH₃2.3 (s)20.0
Methine CH3.5 (m)55.0
Cyclobutyl CH (1H)2.2 (m)35.0
Cyclobutyl CH₂ (6H)1.5 - 2.0 (m)18.0, 28.0
Amine NH1.8 (br s)-

Note: This table is a hypothetical representation of expected NMR data.

Chiral NMR Methods for Enantiomeric Excess Determination (if applicable)

Since this compound possesses a stereocenter at the methine carbon, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Chiral Derivatizing Agents: Reacting the amine with a chiral reagent, such as Mosher's acid chloride, would form diastereomeric amides. The resulting diastereomers would have distinct NMR spectra, particularly for protons near the stereocenter. Integration of the signals corresponding to each diastereomer would allow for the calculation of the enantiomeric excess.

Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would exhibit a molecular ion peak (or pseudomolecular ion peak) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely include:

Benzylic cleavage: Cleavage of the bond between the methine carbon and the cyclobutyl ring would be a favorable process, leading to the formation of a stable o-methylbenzyl cation or a related tropylium (B1234903) ion.

Cleavage of the cyclobutyl ring: The cyclobutyl ring could undergo fragmentation, leading to the loss of ethylene (B1197577) or other small neutral molecules.

Loss of the amine group: Fragmentation involving the C-N bond is also possible.

Hypothetical Mass Spectrometry Fragmentation Data Table:

m/z (mass-to-charge ratio)Proposed Fragment Ion
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
134[M - C₄H₇]⁺ (Loss of cyclobutyl radical)
105[C₈H₉]⁺ (o-methylbenzyl cation)
91[C₇H₇]⁺ (Tropylium ion)

Note: This table is a hypothetical representation of expected fragmentation data.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should this compound be a crystalline solid, or if a suitable crystalline derivative (such as a salt with a chiral acid) can be prepared, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, for a single enantiomer, X-ray crystallography can be used to determine the absolute configuration of the stereocenter, providing unambiguous proof of the molecule's three-dimensional arrangement.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Stereochemistry

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For a chiral sample of this compound, the ECD and ORD spectra would show characteristic Cotton effects. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration of the molecule can be determined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. For instance, the symmetric aromatic ring stretching vibrations are often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Synthetic Utility and Applications of Cyclobutyl O Tolyl Methanamine As a Chemical Scaffold

As a Chiral Building Block in Asymmetric Synthesis

The structure of Cyclobutyl(o-tolyl)methanamine, featuring a chiral center at the carbon atom connecting the cyclobutyl and o-tolyl groups, theoretically positions it as a potential chiral building block. In principle, if resolved into its individual enantiomers, it could serve as a starting material for the enantioselective construction of more complex organic molecules.

Enantioselective Construction of Complex Organic Molecules

The amine functional group could be utilized for further transformations, allowing for the introduction of new functionalities while retaining the stereochemical integrity of the chiral center. This would be particularly valuable in the synthesis of pharmaceuticals or other biologically active compounds where specific stereoisomers are required. However, no specific examples or research findings detailing such applications for this compound are currently available.

Role in the Synthesis of Scaffolds for Advanced Materials (excluding material properties)

Chiral scaffolds derived from specific building blocks can be crucial in the development of advanced materials, such as chiral polymers or metal-organic frameworks. The rigid cyclobutyl and aromatic o-tolyl groups of this compound could, in theory, contribute to the formation of well-defined three-dimensional structures. Nevertheless, there is no published research demonstrating the use of this compound for the synthesis of such material scaffolds.

Development as a Ligand or Precatalyst in Catalysis

The nitrogen atom in the amine group of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. This is a fundamental prerequisite for its use in catalysis.

Coordination Chemistry with Transition Metals

The formation of coordination complexes between this compound and various transition metals is a theoretical possibility. The nature of the o-tolyl and cyclobutyl substituents could influence the steric and electronic environment around the metal center, which is a key factor in catalysis. However, studies detailing the synthesis, characterization, and coordination chemistry of such complexes are not present in the available literature.

Influence on Selectivity and Activity in Organic Transformations

If utilized as a chiral ligand in a metal complex, the stereochemistry of this compound could influence the enantioselectivity of a catalyzed reaction. The steric bulk of the substituents could also impact the catalytic activity and regioselectivity. Without experimental data, any discussion on its influence remains purely speculative.

Intermediate in Multi-step Synthetic Sequences

In the context of multi-step organic synthesis, a molecule like this compound could serve as a key intermediate. Its functional group allows for a variety of subsequent chemical modifications, and its structural components could form a core part of a larger target molecule. While multi-step synthesis is a common strategy in organic chemistry, there are no documented total syntheses or other multi-step sequences that report the use of this compound as an intermediate.

Strategies for Convergent and Divergent Synthesis

The architectural features of this compound lend themselves to both convergent and divergent synthetic approaches, offering chemists a versatile tool for the creation of complex molecules.

In convergent synthesis , pre-synthesized fragments of a target molecule are coupled in the final stages of a reaction sequence. The distinct functionalities of this compound—the primary amine and the potential for functionalization on the aromatic ring—allow it to act as a key building block. For instance, the primary amine can readily undergo a variety of transformations, including acylation, alkylation, and reductive amination, to couple with other complex molecular fragments. The o-tolyl group, while presenting steric challenges, can also be a site for directed C-H activation or functionalization, allowing for the introduction of additional substituents. This approach can significantly enhance the efficiency of a total synthesis by reducing the number of linear steps and allowing for the independent optimization of the synthesis of each fragment.

Conversely, divergent synthesis from a common intermediate is a powerful strategy for generating a library of structurally related compounds. This compound is an ideal starting point for such endeavors. From this central scaffold, a multitude of derivatives can be prepared by systematically modifying the primary amine and the aromatic ring. The amine can be transformed into a wide array of functional groups, such as amides, sulfonamides, ureas, and guanidines, each introducing different physicochemical properties. Simultaneously or sequentially, the tolyl ring can be subjected to various electrophilic or nucleophilic aromatic substitution reactions, further expanding the chemical space accessible from this single precursor. This divergent approach is particularly valuable in drug discovery, where the rapid generation of analogs is crucial for structure-activity relationship (SAR) studies.

Integration into Existing Synthetic Schemes

The utility of a chemical scaffold is also measured by its ability to be seamlessly integrated into existing and well-established synthetic routes. The chemical handles present in this compound facilitate its incorporation into a variety of synthetic plans.

The primary amine is a particularly versatile functional group for integration. It can participate in classic name reactions such as the Buchwald-Hartwig amination, the Ullmann condensation, and various multicomponent reactions like the Ugi or Passerini reactions. These established transformations provide reliable methods for forming carbon-nitrogen and other key bonds, allowing for the straightforward incorporation of the cyclobutyl(o-tolyl)methyl motif into larger and more complex molecular architectures.

Furthermore, the cyclobutyl moiety itself can influence the reactivity and conformational preferences of the resulting molecules. The inherent ring strain of the cyclobutane (B1203170) can be exploited in ring-opening or ring-expansion reactions to access different carbocyclic or heterocyclic systems. The defined stereochemistry of substituted cyclobutanes can also be used to control the three-dimensional arrangement of substituents in the target molecule, which is often critical for biological activity. The interplay between the rigid cyclobutyl group and the ortho-substituted aromatic ring can impose specific conformational constraints that may be beneficial for binding to biological targets.

While specific, documented examples of the extensive use of this compound in complex total synthesis are not widely reported in publicly available literature, its structural motifs are present in compounds explored in medicinal chemistry. The principles of synthetic chemistry strongly suggest its potential as a valuable and versatile building block for the construction of novel and functionally rich molecules.

Advanced Analytical Methodologies for Research and Characterization of Cyclobutyl O Tolyl Methanamine

Chromatographic Method Development for Purity and Enantiomeric Excess

Chromatographic techniques are fundamental in the analysis of Cyclobutyl(o-tolyl)methanamine, enabling the separation of the compound from impurities and the resolution of its enantiomers. The development of these methods is critical for ensuring the quality and stereochemical integrity of the compound in research settings.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. lcms.czresearchgate.net Method optimization is key to achieving accurate and reproducible results. For primary aromatic amines, pre-column derivatization is often employed to enhance detectability, particularly for fluorescence or UV-Vis detectors. nih.govresearchgate.net Reagents such as 2-(9-carbazole)-ethyl-chloroformate or salicylaldehyde (B1680747) can be used to create derivatives with high UV sensitivity. researchgate.netchromatographyonline.com

A typical HPLC method for a related compound might utilize a reversed-phase C18 column with a gradient elution. chromatographyonline.com The mobile phase could consist of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an additive like formic acid to improve peak shape and ionization in mass spectrometry detection. lcms.cz

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Fluorescence (with derivatization)
Injection Volume 10 µL

The development of such a method would involve optimizing the gradient profile, flow rate, and column temperature to ensure adequate separation from potential impurities arising from synthesis or degradation.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. gcms.cz Due to the relatively low volatility of this compound, derivatization is often necessary to increase its vapor pressure and improve its chromatographic behavior. researchgate.netvt.edu Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. researchgate.net

The choice of column is critical in GC analysis of amines to prevent peak tailing caused by interactions with active sites on the column. gcms.czrestek.com A column specifically designed for volatile amine analysis, such as an Rtx-Volatile Amine column, would be suitable. gcms.czrestek.com

Table 2: Representative GC Method Parameters for Derivatized this compound

ParameterCondition
Column Rtx-Volatile Amine, 30 m x 0.25 mm ID, 0.5 µm df
Carrier Gas Helium at a constant flow of 1.5 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temp 300 °C

GC-MS is particularly advantageous as it provides structural information, aiding in the identification of the analyte and any impurities. vt.edu

Chiral Stationary Phase Chromatography

As this compound is a chiral compound, the separation of its enantiomers is of significant importance. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and effective method for this purpose. youtube.comnih.govyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including amines. nih.govnih.gov

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. youtube.com The choice of the mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a crucial role in achieving enantioseparation. nih.gov The elution order of the enantiomers can even be reversed by changing the mobile phase composition or the type of polysaccharide derivative on the CSP. nih.gov

Spectroscopic Techniques for Quantitative Analysis in Research Contexts

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the structural elucidation and quantitative analysis of this compound. nih.govacs.org

Quantitative NMR (qNMR) can be used to determine the purity of a sample or the concentration of a solution with high accuracy and precision. nih.govox.ac.uk This is achieved by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard. ox.ac.uk For this compound, characteristic signals in the 1H NMR spectrum, such as those from the cyclobutyl or tolyl protons, can be used for quantification. libretexts.org The hydrogens on the carbon adjacent to the amine group typically appear in the 2.3-3.0 ppm range. libretexts.org

Table 3: Key Considerations for Quantitative 1H NMR of this compound

ParameterRequirement
Internal Standard Must have a resonance that does not overlap with the analyte signals.
Relaxation Delay (d1) Should be at least 5 times the longest T1 relaxation time of the protons being quantified.
Pulse Angle A 90° pulse should be accurately calibrated.
Signal-to-Noise Ratio Sufficiently high for accurate integration.
Data Processing Consistent and appropriate baseline and phase correction.

Development of Specialized Techniques for Characterization of Reactive Intermediates

The synthesis or degradation of this compound may involve the formation of reactive intermediates, such as imines. nih.govmasterorganicchemistry.com The characterization of these transient species is challenging but crucial for understanding reaction mechanisms. Imines are formed from the reaction of a primary amine with a carbonyl compound and exist in equilibrium with the starting materials. masterorganicchemistry.comquizlet.com

Specialized techniques are often required to study these intermediates. For example, in situ monitoring of a reaction by NMR or IR spectroscopy can provide information on the formation and consumption of intermediates. In some cases, reactive intermediates can be trapped by reacting them with a suitable reagent to form a stable product that can be isolated and characterized. The study of azomethine imine intermediates, which are structurally related, has been advanced through a combination of mechanistic experiments and computational calculations. acs.org

Future Research Directions and Perspectives on Cyclobutyl O Tolyl Methanamine

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of Cyclobutyl(o-tolyl)methanamine is a foundational area for future research. Current synthetic approaches likely rely on established, multi-step procedures that may involve hazardous reagents or generate significant waste. Future investigations should prioritize the development of catalytic and environmentally benign methodologies.

A promising avenue lies in the divergent synthesis of cyclobutyl amines from readily available starting materials. For instance, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with appropriate nitrogen sources could offer a direct and atom-economical route to the cyclobutyl amine core. chemrxiv.org The challenge would be the stereoselective introduction of the o-tolyl group. Another area for exploration is the use of reductive amination, a robust and widely used transformation. Research could focus on identifying highly efficient and selective catalysts that can mediate the reaction between cyclobutanecarbaldehyde and o-toluidine (B26562) or between cyclobutyl methyl ketone and an appropriate nitrogen source.

Furthermore, the principles of green chemistry should guide the development of new synthetic strategies. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. The table below outlines potential synthetic strategies that warrant investigation.

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Reductive AminationHigh atom economy, potential for stereocontrolDevelopment of novel, highly active and selective catalysts (e.g., based on earth-abundant metals)
HydroaminomethylationDirect conversion of alkenes, potential for one-pot synthesisDesign of catalyst systems that can effectively incorporate the o-tolyl and amine functionalities
C-H AminationDirect functionalization of C-H bonds, increased synthetic efficiencyIdentification of suitable directing groups and catalysts for the site-selective amination of cyclobutane (B1203170) derivatives
Flow Chemistry SynthesisEnhanced safety, scalability, and reproducibilityOptimization of reaction parameters and development of integrated purification modules

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique structural combination of a strained cyclobutyl ring, a sterically demanding o-tolyl group, and a reactive primary amine in this compound suggests the potential for novel reactivity. Future research should aim to uncover and harness these latent transformation pathways.

The strain inherent in the cyclobutane ring could be exploited in ring-opening or ring-expansion reactions to generate more complex molecular scaffolds. For example, under appropriate catalytic conditions, the cyclobutyl ring could undergo transformations to yield cyclopentane (B165970) or cyclohexane (B81311) derivatives, providing access to a wider range of carbocyclic structures.

The interplay between the primary amine and the o-tolyl group could also lead to interesting intramolecular reactions. For example, intramolecular C-H activation or cyclization reactions could be explored to generate novel heterocyclic compounds. The development of such transformations would significantly expand the synthetic utility of this compound.

Advancements in Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future work in this area should focus on developing accurate and predictive computational models for this compound.

Density functional theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers to rotation around the various single bonds. This information is crucial for understanding its reactivity and potential for stereoselective transformations. Computational studies can also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to identify the most promising reaction conditions. nih.govresearchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or other properties of derivatives of this compound. This would be particularly valuable if the molecule is explored as a scaffold for the development of new pharmaceuticals or agrochemicals.

Expansion of its Role in Advanced Organic Synthesis as a Versatile Building Block

The structural features of this compound make it a potentially valuable building block in advanced organic synthesis. researchgate.net The primary amine can serve as a handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of imines and enamines. The cyclobutyl and o-tolyl groups can impart specific steric and electronic properties to the target molecules.

Future research should focus on demonstrating the utility of this compound in the synthesis of complex and biologically relevant molecules. For example, it could be incorporated into the synthesis of novel pharmaceutical agents, where the cyclobutyl moiety could serve as a bioisostere for other cyclic or acyclic groups. The synthesis of N-benzyl-2-acetamidopropionamide derivatives has shown promise for anticonvulsant activities, suggesting that derivatives of this compound could also be explored for their therapeutic potential. nih.gov

Investigation into New Areas of Chemical Science (e.g., organocatalysis, photochemistry)

The presence of a primary amine in this compound suggests its potential application in the rapidly growing field of organocatalysis. Chiral primary amines have been shown to be effective catalysts for a variety of asymmetric transformations. nih.gov Future research could involve the development of chiral derivatives of this compound and their evaluation as organocatalysts in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.com The unique steric environment provided by the cyclobutyl and o-tolyl groups could lead to high levels of stereoselectivity.

The photochemical properties of this compound also warrant investigation. The o-tolyl group is known to participate in photochemical reactions, such as photoenolization and hydrogen abstraction. acs.orgacs.orgrsc.org The interplay between the o-tolyl group and the rest of the molecule upon photoirradiation could lead to novel and synthetically useful transformations. For instance, intramolecular hydrogen abstraction followed by cyclization could provide a route to novel heterocyclic ring systems.

Q & A

Q. What are the common synthetic routes for Cyclobutyl(o-tolyl)methanamine?

this compound is typically synthesized via nucleophilic substitution or reductive amination. A standard method involves reacting cyclobutylmethylamine with o-tolyl halides (e.g., o-tolyl bromide) in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification via column chromatography . Alternative routes include the Mannich reaction, where cyclobutylamine, formaldehyde, and o-cresol are condensed under acidic conditions . Yield optimization often requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .

Q. How is the structure of this compound characterized?

Structural elucidation employs:

  • NMR : 1^1H and 13^13C NMR identify cyclobutyl ring protons (δ 1.8–2.5 ppm) and o-tolyl aromatic protons (δ 6.7–7.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 175.27 (M+^+) confirm the molecular formula C12_{12}H17_{17}N .
  • X-ray Crystallography : Resolves steric strain in the cyclobutyl ring and dihedral angles between aromatic and aliphatic groups .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in fume hoods to minimize inhalation risks; monitor vapor concentrations with portable detectors .

Q. What analytical methods assess the purity of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
  • GC-MS : Helium carrier gas and electron ionization (70 eV) detect impurities at ppm levels .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yield?

Key variables include:

  • Catalysts : Palladium(II) acetate (5 mol%) enhances coupling efficiency in cross-coupling reactions .
  • Solvent Systems : Tetrahydrofuran (THF) improves solubility of intermediates compared to DCM .
  • Flow Reactors : Continuous flow systems reduce side reactions (e.g., dimerization) by minimizing residence time . Statistical tools like Design of Experiments (DoE) model interactions between temperature, pressure, and catalyst loading .

Q. How does stereochemistry influence the biological activity of this compound?

The cyclobutyl group’s chair conformation and o-tolyl substituent’s spatial orientation affect binding to targets like CYP2D6. Enantiomers show differential activity: (R)-isomers exhibit 3-fold higher inhibition of serotonin reuptake than (S)-isomers in vitro . Chiral HPLC (Chiralpak IA column) separates enantiomers for individual bioactivity profiling .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina models ligand-receptor binding poses (e.g., with 5-HT1A_{1A} receptors; docking score ≤ -8.5 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Hammett constants (σ) and logP values correlate with antimicrobial IC50_{50} values (R2^2 = 0.89) .

Q. What strategies resolve contradictory data in biological assays?

  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) .
  • Control Experiments : Include enantiomerically pure analogs and scrambled peptide controls to rule off-target effects .
  • Data Normalization : Use Z-factor scoring to distinguish true hits from noise in high-throughput screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.